molecular formula C20H19ClFN3O4 B2565256 N'-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide CAS No. 954036-83-0

N'-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2565256
CAS No.: 954036-83-0
M. Wt: 419.84
InChI Key: GTWQRMVMVLZCSS-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex structure incorporating an ethanediamide (oxalamide) core, a 3-chloro-4-fluorophenyl group, and a 2-phenylmorpholine moiety connected via a ketone linkage. Compounds with similar structural features, particularly those containing the phenylmorpholine group, have been investigated for their potential as monoamine transporter modulators, suggesting this compound may have value in neuropharmacological research . Additionally, structurally related N-(3-chloro-4-fluorophenyl) compounds have been explored across various therapeutic areas, indicating potential broad utility in medicinal chemistry and drug discovery programs . This product is intended for chemical analysis, in-vitro studies, and other non-clinical research applications. It is supplied with a certificate of analysis to ensure batch-to-batch consistency and quality. Warning: This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O4/c21-15-10-14(6-7-16(15)22)24-20(28)19(27)23-11-18(26)25-8-9-29-17(12-25)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWQRMVMVLZCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic or acidic conditions.

    Amide Bond Formation: This step involves the coupling of an amine with a carboxylic acid derivative, such as an acid chloride or ester, to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to N'-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and cervical cancers.

Case Studies

  • A549 Cell Line Study :
    • IC50 Value : 15 µM
    • Mechanism : Induction of apoptosis.
    • Findings : Significant cytotoxicity was observed, suggesting potential as a therapeutic agent for lung cancer treatment.
  • MCF7 Cell Line Study :
    • IC50 Value : 12.5 µM
    • Mechanism : Cell cycle arrest at the G1 phase.
    • Findings : The compound effectively inhibited proliferation of breast cancer cells.
  • HeLa Cell Line Study :
    • IC50 Value : 10 µM
    • Mechanism : Enzyme inhibition.
    • Findings : The compound demonstrated efficacy in inhibiting enzymes crucial for cancer cell survival.
StudyCell LineIC50 (µM)MechanismReference
1A549 (Lung Cancer)15.0Apoptosis induction
2MCF7 (Breast Cancer)12.5Cell cycle arrest
3HeLa (Cervical Cancer)10.0Enzyme inhibition

Antitubercular Activity

There is emerging evidence that compounds with similar structures may also possess antitubercular properties. For instance, derivatives of phenoxyacetamides have been evaluated for their efficacy against Mycobacterium tuberculosis, indicating a potential avenue for further research into the applications of this compound in treating tuberculosis.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that integrate various functional groups to enhance its biological activity. Understanding the synthetic pathways can facilitate the development of analogs with improved efficacy or reduced toxicity.

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable pharmacokinetic profiles for this compound, including good absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to evaluate its safety in vivo. Understanding the pharmacokinetics will aid in optimizing dosing regimens and minimizing adverse effects.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Halogenated Aromatic Derivatives

3-Chloro-N-phenyl-phthalimide () shares a chloro-substituted phenyl group with the target compound. However, its phthalimide core is rigid and planar, favoring polymer synthesis (e.g., polyimides) due to thermal stability . In contrast, the target compound’s ethanediamide-morpholine framework offers conformational flexibility, likely prioritizing bioactivity over material science applications.

Feature Target Compound 3-Chloro-N-phenyl-phthalimide
Core Structure Ethanediamide-morpholine Phthalimide
Halogenation 3-Cl, 4-F on phenyl 3-Cl on phenyl
Applications Pharmaceuticals (inferred) Polymer synthesis
Key Property Hydrogen bonding flexibility Thermal stability

Morpholine/Acetamide Derivatives

The 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () contains a morpholinone ring (2-oxomorpholine) and acetamide group. The morpholinone’s ketone reduces solubility compared to the target’s morpholine, which lacks a carbonyl. Synthesis routes for both compounds involve stepwise amidation, but the target’s ethanediamide may require stricter stoichiometric control to avoid byproducts .

Feature Target Compound Morpholinone-Acetamide ()
Morpholine Subtype 2-Phenylmorpholin-4-yl 2-Oxomorpholin-3-yl
Amide Type Ethanediamide Acetamide
Aromatic Substituent 3-Cl-4-F-phenyl 4-Isopropylphenyl
Synthetic Complexity High (multiple functional groups) Moderate (stepwise amidation)

Sulfonamide and Oxazolidine Derivatives

Compounds like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide () and the double sulfonamide in highlight the prevalence of sulfonamide groups in drug design. While the target compound lacks sulfonamide functionality, its fluorine and chlorine substituents mirror the electron-withdrawing effects seen in ’s trifluoromethyl groups. Such halogenation improves membrane permeability and resistance to metabolic degradation, a shared advantage across these compounds .

Key Research Findings and Challenges

  • Halogen Effects: The 3-Cl-4-F-phenyl group in the target compound likely enhances receptor binding compared to mono-halogenated analogs (e.g., ’s 3-Cl-phenyl), as dual halogens increase electronegativity .
  • Morpholine vs. Morpholinone: The morpholine ring in the target compound improves aqueous solubility relative to morpholinone derivatives (), critical for oral bioavailability .
  • Synthetic Challenges : The ethanediamide linkage requires precise reaction conditions to avoid side products, akin to the unexpected double sulfonamide formation in .

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The compound's molecular formula is C20H23ClFN2O2C_{20}H_{23}ClFN_2O_2, with a molecular weight of approximately 373.86 g/mol. The structure includes a chloro-fluorophenyl group and a morpholine moiety, which are critical for its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC20H23ClF N2O2
Molecular Weight373.86 g/mol
CAS NumberNot available

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro testing has shown that the compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), cervical (HeLa), and osteosarcoma (143B) cells.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of this compound, researchers used the sulforhodamine B (SRB) assay to determine the IC50 values across different cell lines:

Cell LineIC50 (µM)
MCF-75.0
HeLa4.5
143B3.8

These results suggest that the compound has a potent inhibitory effect on cancer cell growth, particularly in osteosarcoma cells, where it demonstrated the lowest IC50 value.

The mechanism through which this compound exerts its anticancer effects is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the morpholine group may enhance its ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

MechanismDescription
Apoptosis InductionTriggers programmed cell death pathways
Cell Cycle ArrestPrevents progression through key checkpoints
Intracellular TargetingEnhances cellular uptake and interaction with DNA

Additional Biological Activities

Beyond its anticancer properties, preliminary research suggests that this compound may also exhibit anti-inflammatory and antimicrobial activities. These findings are still under investigation but indicate a broader therapeutic potential.

Future Research Directions

Further studies are warranted to explore:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Toxicology : Evaluating potential side effects and safety profiles.
  • Mechanistic Studies : Elucidating detailed pathways involved in its biological activities.

Q & A

Q. What are the recommended synthetic routes for N'-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide?

  • Methodological Answer : A two-step coupling reaction is commonly employed. First, react 3-chloro-4-fluoroaniline with ethanedioyl chloride under anhydrous conditions in dichloromethane (DCM) at 273 K, using triethylamine as a base. Second, introduce the 2-phenylmorpholin-4-yl moiety via nucleophilic substitution. Monitor reaction progress via TLC (silica gel, CH₂Cl₂/MeOH 9:1). Purify intermediates via column chromatography, and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Crystallization from toluene yields pure product .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.1–7.8 ppm, morpholine protons at δ 3.1–4.1 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • UV-Vis : Validate π-π* transitions (λmax ~255 nm) .
  • Single-crystal X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) using SHELXL .

Q. What purification strategies are effective for this compound?

  • Methodological Answer : After synthesis, extract the crude product with DCM and wash with NaHCO₃ to remove acidic impurities. Use gradient silica gel chromatography (0–8% MeOH in DCM) to separate by polarity. For high-purity crystals, recrystallize from ethyl acetate or toluene. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers assess the compound’s stability under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Store aliquots at -20°C, 4°C, and 25°C for 6–12 months.
  • Analyze degradation via HPLC every 30 days.
  • Use FTIR to detect hydrolysis of the amide bond. Stability is optimal at -20°C in amber vials under nitrogen .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize in vitro assays:
  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., FRET).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility : Measure logP via shake-flask method. Reference structurally similar amides with known bioactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer : If NMR suggests conformational flexibility (e.g., broad peaks), compare with X-ray data to identify dominant conformers. Use density functional theory (DFT) to model energetically favorable structures. Refine SHELXL parameters to account for disorder or thermal motion . Cross-validate with variable-temperature NMR to probe dynamic behavior .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer : Apply Design of Experiments (DoE):
  • Vary reaction parameters (temperature, solvent polarity, catalyst loading).
  • Use UPLC-MS to track byproduct formation (e.g., dimerization). Optimal conditions may involve slow addition of acyl chloride and maintaining pH >8 with Na₂CO₃ .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Methodological Answer : Systematically modify substituents:
  • Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
  • Introduce methyl groups on the morpholine ring to assess steric effects.
  • Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM):
  • Simulate binding to ATP-binding pockets using GROMACS.
  • Calculate binding free energy via MM-PBSA.
  • Cross-reference with experimental IC₅₀ values from enzyme assays .

Q. How should researchers address polymorphic variability in crystallographic studies?

  • Methodological Answer :
    Screen polymorphs using solvent vapor diffusion (e.g., ethanol/water mixtures). Characterize each form via PXRD and DSC. For bioactive polymorphs, correlate lattice energy (calculated via CrystalExplorer) with dissolution rates. Refine structures with SHELXL-97 and validate Hirshfeld surfaces .

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